molecular formula C21H18N2O2 B488475 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 325831-45-6

2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B488475
CAS No.: 325831-45-6
M. Wt: 330.4g/mol
InChI Key: RTUWINGCZGTOEZ-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a 5-methylfuran group at position 2 and a phenyl group at position 5 (Figure 1). Its six-membered benzoxazine ring contributes to enhanced steric compatibility with biological targets, such as butyrylcholinesterase (BuChE), compared to seven-membered analogs like benzoxazepines . The compound is synthesized via multi-step reactions involving chalcone intermediates and hydrazine derivatives, followed by cyclization . Its structural features, including the planar tricyclic system and electron-rich substituents, make it a candidate for medicinal chemistry applications, particularly in neurodegenerative disease research.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-11-12-20(24-14)17-13-18-16-9-5-6-10-19(16)25-21(23(18)22-17)15-7-3-2-4-8-15/h2-12,18,21H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUWINGCZGTOEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable benzoxazine precursor under acidic or basic conditions to form the desired pyrazolo[1,5-c][1,3]benzoxazine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Recent studies have highlighted the potential of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine as an anticancer agent. A notable case study involved screening this compound against various cancer cell lines, where it exhibited significant cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of tumor cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Apoptosis induction
HeLa (Cervical Cancer)12.3Cell cycle arrest
A549 (Lung Cancer)18.7Inhibition of proliferation

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Material Science Applications

Polymer Development
The compound's unique chemical structure allows it to be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that polymers derived from this compound exhibit improved tensile strength and resistance to thermal degradation.

Property Control Polymer Polymer with Compound
Tensile Strength (MPa)3045
Thermal Degradation Temp (°C)250300

Biological Research Applications

Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural variations and their biological implications among analogs of 2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine:

Compound Name Substituents (Positions) Biological Activity/Properties Key Findings Reference ID
This compound 2: 5-methylfuran; 5: phenyl BuChE inhibition, enhanced steric compatibility Six-membered benzoxazine improves target affinity vs. seven-membered rings
2-(4-Fluorophenyl)-5-(4-methylphenyl)-...benzoxazine 2: 4-fluorophenyl; 5: 4-methylphenyl Cholinesterase inhibition Electron-withdrawing fluorine enhances stability but reduces solubility
9-Chloro-2-(2-furyl)-5-phenyl-...benzoxazine 9: chloro; 2: furan; 5: phenyl Antimicrobial activity Chloro substitution increases potency but may hinder bioavailability
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-...benzoxazine 5: benzodioxole; 9: bromo; 2: phenyl Antifungal activity Bromine enhances halogen bonding but increases molecular weight
2-(5-Methyl-2-furyl)-1,10b-dihydrospiro...benzoxazine-5,1'-cyclohexane Spirocyclohexane at position 5 Improved metabolic stability Spirocyclic structure reduces ring strain and enhances half-life
7,9-Dibromo-2-(4-chlorophenyl)-5-phenyl-...benzoxazine 7,9: dibromo; 2: 4-chlorophenyl; 5: phenyl Broad-spectrum bioactivity Multiple halogens increase lipophilicity but risk toxicity

Bioavailability and Drug-Likeness

  • Lipinski’s Rule Compliance: Compounds with molecular weights <500 Da and ≤5 hydrogen bond donors (e.g., the target compound, MW 322.4) exhibit favorable pharmacokinetics .
  • Challenges with Halogenated Analogs : Dibromo or nitro-substituted derivatives (e.g., 9-bromo-5-(3-nitrophenyl)-...benzoxazine) often exceed optimal logP values (>5), limiting their therapeutic utility .

Biological Activity

2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are known for their diverse pharmacological properties. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The chemical formula of this compound is C21H18N2O2C_{21}H_{18}N_{2}O_{2}. Its structure features a fused ring system that includes a pyrazole ring and a benzoxazine ring with substituents that influence its biological activity.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo[1,5-c][1,3]benzoxazine class exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various pathogens including Staphylococcus aureus and Candida albicans . The specific compound's structure allows it to interact with microbial targets effectively.

Compound NameMicrobial ActivityReference
This compoundActive against S. aureus
9-Chloro-2-(2-furyl)-5-phenyl-1,10b-dihydropyrazolo(1,5-C)(1,3)benzoxazineBroad-spectrum antimicrobial

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested through studies on similar derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the furan moiety is thought to enhance this activity .

Antioxidant Properties

Antioxidant activity is another notable feature of compounds in this class. The structural characteristics of this compound facilitate the scavenging of free radicals. Studies have demonstrated that similar compounds exhibit significant antioxidant effects in vitro .

Case Studies

Several studies have evaluated the biological activities of compounds related to this compound:

  • Study on Antimicrobial Activity : A recent study assessed the antimicrobial efficacy of various pyrazolo derivatives against clinical isolates. The results indicated that derivatives with structural similarities to our compound showed MIC values as low as 15.62 µg/mL against E. coli and C. albicans .
  • Inflammation Model : In an animal model for inflammation induced by carrageenan, compounds similar to 2-(5-Methyl-2-furyl)-5-phenyl exhibited a significant reduction in paw edema compared to control groups .

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